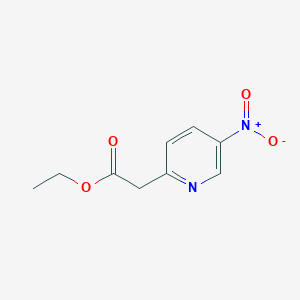

Ethyl 2-(5-nitropyridin-2-YL)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(5-nitropyridin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-2-15-9(12)5-7-3-4-8(6-10-7)11(13)14/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNKDSUNRAYOAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595443 | |

| Record name | Ethyl (5-nitropyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174890-57-4 | |

| Record name | Ethyl (5-nitropyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(5-nitropyridin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

Ethyl 2-(5-nitropyridin-2-yl)acetate is a nitro-substituted pyridine derivative with potential applications in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its chemical properties, available experimental data, and synthesis methodologies.

| Property | Value | Source(s) |

| CAS Number | 174890-57-4 | [1][2] |

| Molecular Formula | C₉H₁₀N₂O₄ | [1][2] |

| Molecular Weight | 210.19 g/mol | [1] |

| Purity | ≥97% to 98% (as commercially available) | [1] |

| Melting Point | Not experimentally determined in the searched literature. Predicted for a related compound, ethyl 2-((5-nitropyridin-2-yl)thio)acetate: 63 °C.[3] | |

| Boiling Point | Not experimentally determined in the searched literature. Predicted for a related compound, ethyl 2-((5-nitropyridin-2-yl)thio)acetate: 378.715±37.00 °C at 760 Torr.[3] | |

| Solubility | No specific data available in the searched literature. |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general synthetic approach can be inferred from standard organic chemistry principles. A plausible synthesis route is the esterification of 2-(5-nitropyridin-2-yl)acetic acid with ethanol in the presence of an acid catalyst.

Hypothetical Synthesis Workflow:

Caption: Hypothetical Fischer Esterification Synthesis Route.

Purification:

Standard purification techniques for organic compounds can be applied. A general protocol would involve:

-

Work-up: Neutralization of the acid catalyst followed by extraction with an organic solvent (e.g., ethyl acetate). The organic layers are then washed with brine and dried over an anhydrous salt like sodium sulfate.

-

Purification: The crude product can be purified by column chromatography on silica gel. The choice of eluent would need to be determined empirically, likely a mixture of hexane and ethyl acetate.

Spectral Data

No specific experimental spectral data (NMR, IR, Mass Spectrometry) for this compound was found in the public domain literature. However, data for related compounds can provide an indication of expected spectral features. For instance, ¹H and ¹³C NMR data are available for various substituted pyridines and ethyl acetate derivatives, which can be used for comparative analysis.[4][5][6][7][8][9][10]

Biological Activity and Drug Development Potential

The biological activity of this compound has not been explicitly detailed in the available literature. However, the nitropyridine scaffold is present in various biologically active molecules. Further research, including in vitro and in vivo studies, is necessary to elucidate any potential therapeutic effects and signaling pathway interactions of this specific compound.

Workflow for Biological Evaluation:

Caption: General Workflow for Drug Discovery and Development.

Safety and Handling

Specific safety data for this compound is not available. However, as with any chemical, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

This technical guide provides a summary of the currently available information on this compound. The significant gaps in experimental data highlight the need for further research to fully characterize this compound and explore its potential applications.

References

- 1. appretech.com [appretech.com]

- 2. 174890-57-4 | MFCD16036589 | this compound [aaronchem.com]

- 3. ethyl 2-((5-nitropyridin-2-yl)thio)acetate CAS#: 861066-47-9 [chemicalbook.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Ethyl acetate(141-78-6) 13C NMR spectrum [chemicalbook.com]

- 6. Ethyl acetate(141-78-6) 1H NMR spectrum [chemicalbook.com]

- 7. ethyl 2-(5-aMinopyridin-2-yl)acetate(174890-58-5) 1H NMR spectrum [chemicalbook.com]

- 8. 5-Ethyl-2-methylpyridine(104-90-5) 13C NMR spectrum [chemicalbook.com]

- 9. 2-Amino-5-nitropyridine(4214-76-0) 1H NMR spectrum [chemicalbook.com]

- 10. Ethyl picolinate (2524-52-9) 1H NMR [m.chemicalbook.com]

In-Depth Technical Guide: Ethyl 2-(5-nitropyridin-2-yl)acetate

CAS Number: 174890-57-4

Molecular Formula: C₉H₁₀N₂O₄

Molecular Weight: 210.19 g/mol

Introduction

Ethyl 2-(5-nitropyridin-2-yl)acetate is a nitro-substituted pyridine derivative that holds significance as a versatile intermediate in synthetic organic chemistry. The presence of the nitro group, a strong electron-withdrawing functionality, activates the pyridine ring, making it susceptible to nucleophilic substitution reactions. This property, combined with the reactive ethyl acetate side chain, renders it a valuable building block for the synthesis of a diverse range of more complex heterocyclic compounds. While detailed, publicly available research specifically on this compound is limited, its structural motifs are prevalent in molecules with significant biological activity, particularly in the realm of kinase inhibitors. This guide aims to provide a comprehensive overview of its chemical properties, potential synthetic routes, and likely applications based on the chemistry of related nitropyridine compounds.

Physicochemical Properties

Quantitative physicochemical data for this compound is not extensively reported in the literature. The following table summarizes basic information available from chemical suppliers.

| Property | Value | Source |

| CAS Number | 174890-57-4 | Chemical Suppliers |

| Molecular Formula | C₉H₁₀N₂O₄ | Chemical Suppliers |

| Molecular Weight | 210.19 g/mol | Chemical Suppliers |

| Appearance | Expected to be a solid | Inferred |

| Purity | Typically available at ≥95% | Chemical Suppliers |

| Storage | Store in a cool, dry, well-ventilated area | Chemical Suppliers |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, based on established organic chemistry principles and literature on related compounds, a plausible synthetic pathway can be proposed.

Proposed Synthetic Pathway

A common method for the synthesis of 2-substituted pyridines involves the reaction of a corresponding 2-halopyridine with a suitable nucleophile. In this case, the synthesis would likely proceed via the nucleophilic substitution of a halogen on the pyridine ring with an enolate of ethyl acetate.

dot

Caption: Proposed synthesis of this compound.

Representative Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on common laboratory practices for similar reactions and should be adapted and optimized for specific laboratory conditions.

Materials:

-

2-Chloro-5-nitropyridine

-

Ethyl acetate

-

Sodium hydride (NaH) or Lithium diisopropylamide (LDA)

-

Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Enolate Formation: To a solution of ethyl acetate (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at -78 °C, slowly add a strong base such as LDA (1.1 equivalents). Stir the mixture at this temperature for 1 hour to ensure complete formation of the ethyl acetate enolate.

-

Nucleophilic Substitution: To the enolate solution, add a solution of 2-chloro-5-nitropyridine (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature at -78 °C.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Role as a Synthetic Intermediate

The primary utility of this compound lies in its role as a precursor for the synthesis of more complex, biologically active molecules. The nitro group can be readily reduced to an amino group, which can then participate in various cyclization and coupling reactions. This strategic positioning of functional groups makes it a valuable starting material in drug discovery programs.

Application in Kinase Inhibitor Synthesis

The pyridine scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[1] Nitropyridine derivatives, such as this compound, serve as versatile starting materials for the synthesis of various kinase inhibitors.[1][2][3] The general workflow involves the reduction of the nitro group to an amine, followed by the construction of fused heterocyclic ring systems, such as imidazo[4,5-b]pyridines, which are known bioisosteres of purine.[1]

dot

Caption: Synthetic workflow from this compound to kinase inhibitors.

Potential Biological Significance

While no specific biological activity has been reported for this compound itself, the broader class of nitropyridine derivatives has been investigated for a range of pharmacological activities. Pyridine-based structures are known to exhibit antituberculosis, antitumor, antiviral, and anti-inflammatory properties, among others.[4] The nitro group, in some contexts, can also contribute to biological activity. Therefore, this compound serves as a key starting point for the synthesis of novel therapeutic agents.

Conclusion

This compound is a valuable, albeit under-documented, chemical intermediate. Its structural features, particularly the activated pyridine ring and the ester functionality, provide multiple avenues for synthetic elaboration. The primary application of this compound is likely as a building block in the synthesis of complex heterocyclic systems, with a significant potential in the development of novel kinase inhibitors for therapeutic use. Further research into the specific reactions and applications of this compound would be beneficial for expanding the toolbox of medicinal chemists.

References

"Ethyl 2-(5-nitropyridin-2-YL)acetate" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 2-(5-nitropyridin-2-yl)acetate, a compound of interest in various research and development applications.

Core Compound Data

This compound is a chemical compound with the CAS number 174890-57-4.[1][][3][4] Its fundamental properties are summarized in the table below, providing a clear reference for laboratory and research settings.

| Property | Value | Source |

| Molecular Formula | C9H10N2O4 | [1][][3][4] |

| Molecular Weight | 210.19 g/mol | [1][][3] |

| Purity | 98% min | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for its application in research. The following outlines a general synthetic approach, which may be adapted based on specific laboratory conditions and available starting materials.

Synthesis of this compound:

A common synthetic route involves the reaction of 2-chloro-5-nitropyridine with ethyl acetoacetate. This reaction is typically carried out in the presence of a base, such as sodium ethoxide, in a suitable solvent like ethanol. The reaction mixture is heated to reflux for a specified period to ensure the completion of the reaction.

Step-by-step procedure:

-

Dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Add ethyl acetoacetate dropwise to the sodium ethoxide solution while stirring.

-

To this mixture, add a solution of 2-chloro-5-nitropyridine in ethanol.

-

Heat the resulting mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Logical Workflow for Compound Analysis

The following diagram illustrates a typical workflow for the analysis and characterization of a synthesized chemical compound like this compound.

Caption: Workflow for Synthesis and Analysis.

This guide serves as a foundational resource for professionals working with this compound. For specific applications, further investigation and optimization of protocols are recommended.

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-(5-nitropyridin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthesis pathway for Ethyl 2-(5-nitropyridin-2-yl)acetate, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the preparation of the key intermediate, 2-chloro-5-nitropyridine, followed by a nucleophilic aromatic substitution with an ethyl acetate enolate. This document outlines the detailed experimental protocols, quantitative data, and visual representations of the synthetic route.

I. Synthesis Pathway Overview

The synthesis of this compound is most commonly achieved through a two-step sequence:

-

Chlorination of 2-hydroxy-5-nitropyridine: This initial step involves the conversion of the hydroxyl group of 2-hydroxy-5-nitropyridine to a chloride, a better leaving group, to yield 2-chloro-5-nitropyridine. This transformation is typically accomplished using a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

-

Nucleophilic Aromatic Substitution: The resulting 2-chloro-5-nitropyridine undergoes a nucleophilic aromatic substitution (SNA_r) reaction. The electron-withdrawing nitro group activates the pyridine ring, facilitating the displacement of the chloride at the C-2 position by the enolate of ethyl acetate. This key carbon-carbon bond-forming reaction yields the target molecule, this compound.

II. Experimental Protocols

Step 1: Synthesis of 2-chloro-5-nitropyridine

This protocol is adapted from established procedures for the chlorination of hydroxypyridines.[1][2][3]

Materials:

-

2-hydroxy-5-nitropyridine

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 2-hydroxy-5-nitropyridine (1.0 eq), phosphorus oxychloride (3.0 eq), and phosphorus pentachloride (1.5 eq) is prepared.

-

The reaction mixture is heated to 100-110 °C and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess phosphorus oxychloride is carefully removed by distillation under reduced pressure.

-

The residue is then cautiously poured onto crushed ice with vigorous stirring.

-

The aqueous mixture is neutralized to a pH of 7-8 with a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude 2-chloro-5-nitropyridine, which can be further purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

This protocol is based on the principles of enolate alkylation and nucleophilic aromatic substitution on electron-deficient heteroaromatics.[4][5]

Materials:

-

2-chloro-5-nitropyridine

-

Ethyl acetate

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable base (e.g., Sodium ethoxide)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride solution (NH₄Cl)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add ethyl acetate (2.0 eq) dropwise to the stirred suspension. The formation of the enolate is indicated by the evolution of hydrogen gas. Stir the mixture at 0 °C for 30-60 minutes.

-

In a separate flask, dissolve 2-chloro-5-nitropyridine (1.0 eq) in anhydrous THF.

-

Add the solution of 2-chloro-5-nitropyridine dropwise to the freshly prepared ethyl acetate enolate solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

III. Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.

| Step | Reactants | Product | Typical Yield (%) | Purity (%) |

| 1 | 2-hydroxy-5-nitropyridine, POCl₃, PCl₅ | 2-chloro-5-nitropyridine | 85-95 | >98 |

| 2 | 2-chloro-5-nitropyridine, Ethyl acetate, NaH | This compound | 60-75 | >97 |

IV. Visualizations

The following diagrams illustrate the synthesis pathway and the experimental workflow.

Caption: Overall synthesis pathway for this compound.

Caption: Detailed experimental workflow for the two-step synthesis.

References

- 1. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 2. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 3. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Analysis of Ethyl 2-(5-nitropyridin-2-yl)acetate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for Ethyl 2-(5-nitropyridin-2-yl)acetate based on its chemical structure and data from analogous compounds. These values should be considered as estimates and require experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.3 | d | 1H | H-6 (proton on the pyridine ring, ortho to the nitro group) |

| ~8.4 | dd | 1H | H-4 (proton on the pyridine ring, meta to the nitro group) |

| ~7.5 | d | 1H | H-3 (proton on the pyridine ring, ortho to the acetate group) |

| ~4.2 | q | 2H | -O-CH₂ -CH₃ (ethyl ester) |

| ~3.9 | s | 2H | -CH₂ -COOEt (methylene bridge) |

| ~1.3 | t | 3H | -O-CH₂-CH₃ (ethyl ester) |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | C =O (ester carbonyl) |

| ~160 | C -2 (pyridine ring, attached to the acetate group) |

| ~148 | C -5 (pyridine ring, attached to the nitro group) |

| ~145 | C -6 (pyridine ring) |

| ~135 | C -4 (pyridine ring) |

| ~124 | C -3 (pyridine ring) |

| ~62 | -O-CH₂ -CH₃ (ethyl ester) |

| ~45 | -CH₂ -COOEt (methylene bridge) |

| ~14 | -O-CH₂-CH₃ (ethyl ester) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1590, 1480 | Medium-Strong | C=C and C=N stretch (pyridine ring) |

| ~1530, 1350 | Strong | N-O asymmetric and symmetric stretch (nitro group) |

| ~1250 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 210.06 | [M]⁺ (Molecular Ion) |

| 165.05 | [M - OEt]⁺ |

| 137.05 | [M - COOEt]⁺ |

| 164.05 | [M - NO₂]⁺ |

Experimental Protocols

General Spectroscopic Analysis Workflow

The characterization of a synthesized compound like this compound follows a standard analytical workflow to confirm its identity, purity, and structure.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Conclusion

The spectroscopic data presented in this guide provide a foundational understanding of the expected spectral characteristics of this compound. For definitive structural confirmation and purity assessment, experimental acquisition and analysis of NMR, IR, and MS data are essential. The provided workflow illustrates the standard procedure for such a characterization, which is a critical step in the development and application of novel chemical entities.

Technical Guide: Solubility Profile of Ethyl 2-(5-nitropyridin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility profile of Ethyl 2-(5-nitropyridin-2-yl)acetate. In the absence of extensive, publicly available experimental data, this document outlines a predicted solubility profile based on the compound's chemical structure and the principle of "like dissolves like." Furthermore, it details standardized experimental protocols for researchers to determine the precise solubility of this compound in a laboratory setting.

Compound Overview

-

IUPAC Name: this compound

-

CAS Number: 174890-57-4

-

Molecular Formula: C₉H₁₀N₂O₄

-

Molecular Weight: 210.19 g/mol

Chemical Structure:

This compound possesses a molecular structure that includes a polar nitro group (-NO₂) and a pyridine ring, alongside a relatively non-polar ethyl ester group (-COOCH₂CH₃). This combination of functional groups suggests that the molecule will exhibit a range of solubilities in different solvents, influenced by polarity, hydrogen bonding capability, and dielectric constant. The pyridine nitrogen and the oxygen atoms of the nitro and ester groups can act as hydrogen bond acceptors.

Predicted Solubility Profile

The following table summarizes the predicted solubility of this compound in a variety of common laboratory solvents. The predictions are based on the structural features of the molecule and the general principle that polar compounds dissolve in polar solvents and non-polar compounds dissolve in non-polar solvents.

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly Soluble | The presence of polar nitro and ester groups, along with the pyridine nitrogen, allows for some interaction with water through hydrogen bonding. However, the non-polar ethyl group and the aromatic ring limit its overall aqueous solubility. |

| Methanol | Soluble | As a polar protic solvent, methanol can engage in hydrogen bonding with the solute and its polarity is well-suited to dissolve the compound. |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent that should effectively solvate the molecule. |

| Acetone | Very Soluble | The highly polar nature of the carbonyl group in acetone will strongly interact with the polar regions of the solute. |

| Dichloromethane (DCM) | Very Soluble | DCM is a polar aprotic solvent that is effective at dissolving a wide range of organic compounds. |

| Chloroform | Very Soluble | Similar to DCM, chloroform is a good solvent for moderately polar organic compounds. |

| Ethyl Acetate | Very Soluble | As an ester itself, ethyl acetate is an excellent solvent for other esters due to similar intermolecular forces. |

| Tetrahydrofuran (THF) | Very Soluble | The ether linkage in THF is compatible with the ester group, and its polarity is suitable for dissolving the compound. |

| Acetonitrile | Soluble | A polar aprotic solvent that should be capable of dissolving the compound. |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. |

| Toluene | Sparingly Soluble | As a non-polar aromatic solvent, toluene is less likely to effectively solvate the polar functional groups of the molecule. |

| Hexane | Insoluble | Hexane is a non-polar aliphatic solvent and is not expected to dissolve a moderately polar compound like this compound. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are required. The "shake-flask" method is widely regarded as the gold standard for determining thermodynamic equilibrium solubility.

This initial assessment provides a rough estimate of solubility.

Methodology:

-

To approximately 1 mL of the selected solvent in a small vial, add a small, pre-weighed amount (e.g., 1-5 mg) of this compound.

-

Agitate the vial vigorously for 1-2 minutes at a controlled temperature (e.g., 25 °C).

-

Visually inspect the solution for any undissolved solid against a contrasting background.

-

If the solid dissolves completely, add another portion and repeat the process until undissolved solid is observed.

-

Record the compound as "very soluble," "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required to dissolve the sample.

This method determines the thermodynamic solubility by creating a saturated solution and measuring the concentration of the dissolved solute.

Materials:

-

This compound

-

Chosen solvent(s) of high purity

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes for creating standard solutions

Procedure:

-

Add an excess amount of this compound to a vial (enough so that undissolved solid will remain).

-

Accurately pipette a known volume of the chosen solvent into the vial.

-

Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure thermodynamic equilibrium is reached. The presence of undissolved solid should be confirmed visually.

-

After equilibration, allow the vial to stand undisturbed at the set temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant. To separate the dissolved solute from the undissolved solid, either centrifuge the sample and collect the supernatant or filter the sample using a syringe filter.

-

Dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen detection method (e.g., HPLC-UV).

-

Determine the concentration of this compound in the diluted sample by comparing its analytical response to a calibration curve prepared from standard solutions of known concentrations.

-

Calculate the original solubility in the solvent, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for solubility classification and quantitative determination.

Caption: General workflow for qualitative solubility classification.

Caption: Workflow for the quantitative shake-flask method.

Ethyl 2-(5-nitropyridin-2-yl)acetate: A Technical Guide to its Physical Appearance and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Ethyl 2-(5-nitropyridin-2-yl)acetate, with a focus on its physical appearance and stability. The information presented is intended to support researchers and professionals in the fields of drug development and chemical synthesis in the safe handling, storage, and application of this compound.

Core Properties of this compound

This compound is a nitroaromatic compound with the chemical formula C₉H₁₀N₂O₄ and a molecular weight of 210.19 g/mol . While detailed experimental data on this specific molecule is limited in publicly available literature, information from chemical suppliers and safety data sheets for related compounds allows for an informed assessment of its characteristics.

Physical Appearance

The physical appearance of this compound is described by at least one supplier as a solid .[1] However, a specific color has not been consistently reported, which is a common characteristic for many specialized chemical reagents. For practical laboratory use, it should be treated as a solid substance, and its color should be noted upon receipt and during routine handling to monitor for any changes that might indicate degradation.

Stability and Storage

The stability of this compound is a critical consideration for its use in research and development. As a nitroaromatic compound, it is susceptible to degradation under certain conditions.

Storage Recommendations: To ensure the integrity of the compound, the following storage conditions are recommended:

-

Temperature: Store in a cool, dry place.[2] Some suppliers specify refrigeration at 2-8°C for long-term storage.[1]

-

Light: The compound may be sensitive to light.[1] It is advisable to store it in a light-resistant container and in a dark location.

-

Atmosphere: Keep the container tightly closed in a dry and well-ventilated area to prevent moisture absorption and potential hydrolysis of the ester group.[3]

Incompatible Materials: To prevent hazardous reactions and degradation, avoid contact with:

Hazardous Decomposition: Under thermal stress or in the event of a fire, this compound may decompose to produce hazardous substances, including carbon monoxide (CO) and carbon dioxide (CO₂).

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₄ | [][6] |

| Molecular Weight | 210.19 g/mol | [][6] |

| Physical Form | Solid | [1] |

| CAS Number | 174890-57-4 | [1][2][][6][7] |

Experimental Protocols for Stability Assessment

To rigorously determine the stability profile of this compound, a series of standardized experimental protocols should be employed. The following outlines a general approach based on established guidelines for chemical and pharmaceutical stability testing.

Thermal Stability Analysis

Objective: To determine the thermal decomposition profile and identify potential thermal hazards.

Methodology (Differential Scanning Calorimetry - DSC):

-

A small, accurately weighed sample (1-5 mg) of this compound is placed in an aluminum DSC pan.

-

The pan is hermetically sealed.

-

The sample is heated in the DSC instrument at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

The heat flow to or from the sample is monitored as a function of temperature.

-

An exothermic event will indicate the onset of decomposition, from which the decomposition temperature and enthalpy can be determined.

Photostability Testing

Objective: To assess the impact of light exposure on the stability of the compound.

Methodology (ICH Q1B Guideline Adaptation):

-

Prepare two sets of samples of this compound. One set will be exposed to light, and the other will serve as a dark control.

-

The light-exposed samples should be placed in a photostability chamber equipped with a light source that provides a combination of visible and UV light.

-

The dark control samples should be wrapped in aluminum foil to protect them from light and placed in the same chamber to experience the same temperature and humidity conditions.

-

Expose the samples to a standardized light exposure (e.g., not less than 1.2 million lux hours and 200 watt hours/square meter of near UV energy).

-

After the exposure period, analyze both the light-exposed and dark control samples using a stability-indicating analytical method (e.g., HPLC) to quantify the parent compound and any degradation products.

Logical Workflow for Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive stability assessment of a chemical compound like this compound.

Caption: A workflow for assessing the chemical stability of a compound.

References

Ethyl 2-(5-nitropyridin-2-yl)acetate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl 2-(5-nitropyridin-2-yl)acetate, a key building block in synthetic and medicinal chemistry. This document details its commercial availability, physicochemical properties, and its application in the synthesis of potentially bioactive molecules.

Introduction

This compound is a substituted pyridine derivative. The pyridine ring is a privileged structural motif frequently found in FDA-approved drugs.[1] The presence of a nitro group and an ethyl acetate moiety makes this compound a versatile precursor for a wide range of more complex heterocyclic systems. Nitropyridines, in particular, serve as crucial intermediates in the synthesis of molecules with diverse biological activities, including potential antitumor and anti-neurodegenerative properties.[1] This guide will serve as a comprehensive resource for researchers utilizing this compound in their synthetic workflows.

Physicochemical Properties and Commercial Availability

This compound is a useful research chemical available from a variety of commercial suppliers.[] Its key properties are summarized below, followed by a table detailing supplier-specific information to aid in procurement.

-

CAS Number: 174890-57-4

-

Molecular Formula: C9H10N2O4[3]

-

Molecular Weight: 210.19 g/mol [4]

-

Synonyms: Ethyl (5-nitropyridin-2-yl)acetate, 2-Pyridineacetic acid, 5-nitro-, ethyl ester[5]

Data Presentation: Commercial Supplier Specifications

The following table summarizes the quantitative data for this compound available from various commercial suppliers. Please note that availability and pricing are subject to change and should be confirmed directly with the supplier.

| Supplier | Product/Catalog Number | Purity | Available Quantities | MDL Number |

| Aaron Chemicals | AR0020PV | Not Specified | Not Specified | MFCD16036589 |

| Biosynth (via CymitQuimica) | 3D-ZGA89057 | Min. 95% | 250mg, 2500mg | Not Specified |

| CP Lab Safety | - | min 97% | 10 grams | Not Specified |

| BOC Sciences | - | Not Specified | Not Specified | Not Specified |

| SynPep | GEN-IN-DA00200V | Not Specified | 1g | Not Specified |

| Simson Pharma Limited | - | Not Specified | In Stock (Enquire for quantity) | Not Specified |

| BIOFOUNT | - | Not Specified | Not Specified | Not Specified |

Note: This information is based on publicly available data and may not be exhaustive. Researchers are advised to consult directly with suppliers for the most current information.

Role in Research and Drug Discovery

As a functionalized heterocyclic compound, this compound is a valuable starting material in multi-step syntheses. Its strategic importance in the drug discovery pipeline is illustrated by its position as a "building block," from which more complex and potentially therapeutic molecules are constructed.

Experimental Protocols

While specific experimental applications of this compound are diverse, a common synthetic transformation involves the reduction of the nitro group to an amine, followed by functionalization. The resulting aminopyridine derivative can then be used in various coupling reactions to build molecular complexity. Below is a representative protocol for this two-step sequence.

Protocol: Reduction of Nitro Group and Subsequent Amide Coupling

Objective: To synthesize an N-acylated derivative from this compound. This protocol is a generalized procedure and may require optimization for specific substrates and scales.

Materials:

-

This compound

-

Ethanol (EtOH), anhydrous

-

Palladium on carbon (Pd/C), 10%

-

Hydrogen gas (H₂) or a hydrogen transfer reagent like ammonium formate

-

Inert gas (Nitrogen or Argon)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Acyl chloride or carboxylic acid of interest

-

Coupling agent (if using a carboxylic acid), e.g., HATU, HOBt/EDC

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer

-

Hydrogenation apparatus or balloon filled with H₂

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

Step 1: Reduction of the Nitro Group

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol.

-

Carefully add 10% Pd/C (approx. 5-10 mol% Pd) to the solution under an inert atmosphere.

-

Seal the flask and purge with hydrogen gas. Maintain a positive pressure of H₂ (e.g., using a balloon) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC until the starting material is fully consumed.

-

Once complete, carefully purge the reaction vessel with an inert gas to remove all hydrogen.

-

Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional ethanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude Ethyl 2-(5-aminopyridin-2-yl)acetate. This product can often be used in the next step without further purification.

Step 2: Amide Coupling

-

Dissolve the crude amine from Step 1 (1.0 eq) in anhydrous DCM in a new flask.

-

Add a base such as triethylamine (1.5 - 2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the desired acyl chloride (1.1 eq) dropwise. Alternatively, if using a carboxylic acid, add the acid (1.1 eq) and a suitable coupling agent/base system (e.g., HATU/DIPEA).

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography to obtain the desired N-acylated compound.

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Palladium on carbon is pyrophoric and must be handled with care, especially when dry and exposed to air. Ensure the catalyst is always wetted with solvent during filtration.

-

Hydrogen gas is highly flammable. Ensure there are no ignition sources nearby and use appropriate equipment.

-

Standard personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Key Synthetic Transformations

The utility of this compound stems from the reactivity of its functional groups. The nitro group can be reduced, the ester can be hydrolyzed or transesterified, and the pyridine ring itself can participate in further reactions. A common synthetic pathway involves the transformation of the nitro group into an amine, which then serves as a handle for building more complex structures, a foundational step in creating libraries of compounds for drug discovery.

This pathway highlights the transformation from a simple building block to a more functionalized molecule that could be screened for biological activity. The specific nature of the "R" group attached during the amide coupling step is a key determinant of the final compound's properties and is a primary point of diversification in medicinal chemistry programs.

References

An In-depth Technical Guide on the Basic Reactivity of Ethyl 2-(5-nitropyridin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(5-nitropyridin-2-yl)acetate is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates three key reactive centers: an electrophilic 5-nitropyridine ring, a readily enolizable α-methylene group, and a hydrolyzable ethyl ester. This unique combination of functional groups allows for a diverse range of chemical transformations, making it a valuable building block for the synthesis of more complex heterocyclic systems and potential drug candidates. This technical guide provides a comprehensive overview of the fundamental reactivity of this compound, supported by experimental insights and logical workflows.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 174890-57-4 |

| Molecular Formula | C₉H₁₀N₂O₄ |

| Molecular Weight | 210.19 g/mol |

| Appearance | Not specified in provided results |

| Purity | Typically available at ≥97% |

Core Reactivity Profile

The reactivity of this compound is governed by the interplay of its three primary functional domains. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring and the acidity of the α-methylene protons.

Reactivity of the α-Methylene Group

The protons on the carbon adjacent to the ester carbonyl (α-hydrogens) exhibit significant acidity due to the resonance stabilization of the resulting enolate anion. The pKa of α-hydrogens in esters is typically in the range of 23-25.[1] This acidity is further enhanced by the electron-withdrawing effect of the 5-nitropyridinyl moiety.

This acidic nature allows for a variety of reactions at the α-position, including:

-

Alkylation: Deprotonation with a suitable base followed by reaction with an alkyl halide.

-

Acylation: Reaction with an acylating agent to introduce a keto group.

-

Condensation Reactions: Such as the Claisen condensation or aldol-type reactions.

Experimental Workflow for α-Methylene Group Reactions:

Caption: General workflow for reactions involving the α-methylene group.

Reactivity of the 5-Nitro Group

The nitro group is a strong electron-withdrawing group and can be readily reduced to an amino group, providing a key synthetic handle for further functionalization. This transformation is crucial for the synthesis of various biologically active molecules.

Common reduction methods include:

-

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source.

-

Metal-Acid Systems: Such as iron (Fe) or tin (Sn) in the presence of an acid like HCl.

The resulting ethyl 2-(5-aminopyridin-2-yl)acetate is a valuable intermediate for the synthesis of fused heterocyclic systems and for the introduction of substituents via reactions of the amino group.

Signaling Pathway for Nitro Group Reduction:

Caption: Pathway for the reduction of the nitro group.

Reactivity of the Ethyl Ester Group

The ethyl ester functionality is susceptible to hydrolysis under both acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis: This is a reversible reaction that yields the corresponding carboxylic acid and ethanol. To drive the reaction to completion, an excess of water is typically used.

-

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that produces the carboxylate salt and ethanol. Subsequent acidification is required to obtain the free carboxylic acid.

Experimental Protocol: Base-Catalyzed Hydrolysis (Saponification)

A detailed protocol for the saponification of an ester is as follows:

-

Reaction Setup: Dissolve this compound in a suitable solvent (e.g., ethanol).

-

Addition of Base: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH).

-

Heating: Heat the reaction mixture under reflux for a specified period to ensure complete hydrolysis.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to obtain the pure carboxylic acid.

-

Nucleophilic Aromatic Substitution

The pyridine ring, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution, although this is less common at the unsubstituted positions. Reactions with strong nucleophiles could potentially lead to substitution of the nitro group or other leaving groups if present on the ring.

Synthesis of this compound

While a specific detailed experimental protocol for the synthesis of the title compound was not found in the provided search results, a plausible synthetic route would involve the reaction of 2-chloro-5-nitropyridine with the enolate of ethyl acetate.

Logical Relationship for Synthesis:

Caption: Plausible synthetic route to this compound.

Spectroscopic Data

Although specific spectra for this compound were not available in the search results, general characteristics can be predicted based on its structure.

Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | - Signals for the ethyl group (triplet and quartet).- A singlet for the α-methylene protons.- Signals in the aromatic region for the three pyridine protons. |

| ¹³C NMR | - Signals for the ethyl group carbons.- A signal for the α-methylene carbon.- A signal for the ester carbonyl carbon.- Signals for the five pyridine carbons. |

| IR | - Strong C=O stretching vibration for the ester (around 1735 cm⁻¹).- Characteristic N-O stretching vibrations for the nitro group (around 1530 and 1350 cm⁻¹).- C-H and C-N stretching and bending vibrations. |

| Mass Spec | - A molecular ion peak corresponding to the molecular weight (210.19 g/mol ).- Fragmentation patterns corresponding to the loss of the ethoxy group, the entire ester group, and the nitro group. |

Conclusion

This compound is a highly functionalized molecule with a rich and versatile reactivity profile. The presence of an acidic α-methylene group, a reducible nitro group, and a hydrolyzable ester function makes it a valuable synthon for the construction of a wide array of complex organic molecules. This guide provides a foundational understanding of its chemical behavior, which is essential for its effective utilization in research and development, particularly in the field of drug discovery. Further experimental studies are warranted to fully elucidate the quantitative aspects of its reactivity and to explore its potential in novel synthetic applications.

References

An In-depth Technical Guide to Ethyl 2-(5-nitropyridin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(5-nitropyridin-2-yl)acetate is a substituted nitropyridine derivative with the chemical formula C₉H₁₀N₂O₄. While its basic chemical properties are known, a comprehensive review of the scientific literature reveals a notable absence of detailed studies on its specific synthesis, spectral characterization, and biological activity. This guide summarizes the available information for this compound and provides a contextual overview based on the known reactivity and biological significance of related nitropyridine analogs. The potential synthetic pathways and hypothetical biological screening workflows are presented to guide future research endeavors.

Core Compound Properties

Commercially available from several suppliers, this compound is identified by the following properties:

| Property | Value | Source(s) |

| CAS Number | 174890-57-4 | [][2] |

| Molecular Formula | C₉H₁₀N₂O₄ | [] |

| Molecular Weight | 210.19 g/mol | [] |

| Appearance | Not specified in literature | - |

| Purity | Typically offered at ≥95% or ≥97% | [2][3] |

Synthesis and Characterization

A thorough review of published scientific literature and patent databases did not yield a specific, detailed experimental protocol for the synthesis of this compound. Similarly, no publicly available spectral data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for the purified compound could be located.

Hypothetical Synthetic Pathways

Based on the general reactivity of pyridine derivatives, a plausible synthetic route to this compound can be postulated. One common approach involves the nucleophilic substitution of a suitable leaving group on the pyridine ring, followed by nitration or vice versa. A potential synthetic workflow is outlined below.

Note: This represents a generalized synthetic strategy and would require empirical optimization of reaction conditions, including solvent, temperature, and reaction time.

Biological Activity and Potential Applications

Direct biological studies on this compound have not been reported in the reviewed literature. However, the broader class of nitropyridine derivatives has been investigated for a wide range of biological activities.[4] These compounds serve as important precursors in the synthesis of various bioactive molecules.[4]

Biological Activities of Related Nitropyridine Derivatives

The following table summarizes the observed biological activities of various compounds containing the 5-nitropyridine moiety, suggesting potential areas of investigation for the title compound.

| Compound Class / Derivative | Biological Activity | Target / Assay | IC₅₀ / Activity Metric | Reference |

| 5-Nitropyridin-2-yl derivatives | Chymotrypsin and Urease Inhibition | Enzyme Inhibition Assays | IC₅₀ = 8.67 ± 0.1 µM (Chymotrypsin)IC₅₀ = 29.21 ± 0.98 µM (Urease) | [4] |

| Nitropyridine-containing phenylaminoacetates | Herbicidal Activity | Barnyard Grass Inhibition | IC₅₀ = 27.7 mg/L | [4] |

| N-hydroxy-pyridoxazinone derivatives | Antibacterial and Antifungal | MIC determination | MIC = 7.8 µg/mL (E. faecalis)MIC = 31.2 µg/mL (S. aureus)MIC = 62.5 µg/mL (Candida sp.) | [4] |

| 2-amino-5-nitropyridine complexes | Antimicrobial Activity | Mean zone of inhibition | 9.1–17.9 mm (bacteria)21.9–25.3 mm (C. albicans) | [4] |

Hypothetical Biological Screening Workflow

Given the structural alerts from the nitro group and the pyridine scaffold, a primary biological screening cascade for this compound could be envisioned as follows.

Conclusion and Future Directions

This compound remains a poorly characterized compound in the scientific literature. While its basic chemical identifiers are established, there is a clear need for foundational research to elucidate its synthesis, spectroscopic properties, and biological activities. The information on related nitropyridine compounds suggests that this molecule could serve as a valuable building block for the synthesis of novel therapeutic agents or agrochemicals. Future research should focus on developing and publishing a reliable synthetic protocol, followed by a full spectral characterization and a broad-based biological screening to uncover its potential utility.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using Ethyl 2-(5-nitropyridin-2-YL)acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis of bioactive molecules, specifically focusing on the promising Rho kinase (ROCK) inhibitor, DW1865 , utilizing Ethyl 2-(5-nitropyridin-2-YL)acetate as a key starting material. The protocols outlined below are based on established synthetic methodologies for 1,3,5-triazine derivatives and are intended to guide researchers in the development of potent and selective kinase inhibitors.

Introduction to this compound in Drug Discovery

This compound is a versatile chemical intermediate characterized by the presence of a reactive nitropyridine ring and an ester functional group. Its chemical properties make it a valuable building block for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic substitution, while the acetate moiety offers a handle for various chemical transformations, including cyclization reactions.

This document focuses on the application of this compound in the synthesis of DW1865, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1] Rho kinases are crucial regulators of cellular processes such as contraction, motility, and proliferation, making them attractive targets for the treatment of cardiovascular diseases, inflammatory disorders, and cancer.[2]

Synthesis of DW1865: A Potent Rho Kinase Inhibitor

The synthesis of DW1865 from this compound can be envisioned through a multi-step process involving the formation of a key 1,3,5-triazine intermediate. The overall synthetic strategy is outlined below.

References

Application Notes and Protocols: Ethyl 2-(5-nitropyridin-2-YL)acetate in Anticancer Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(5-nitropyridin-2-YL)acetate is a heterocyclic compound featuring a nitropyridine core. While direct anticancer activity of this specific molecule is not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry. The pyridine ring is a common scaffold in numerous FDA-approved anticancer drugs, and nitro-aromatic compounds have been explored for their therapeutic potential, including as hypoxia-activated prodrugs.[1][2] Notably, derivatives of 3-nitropyridine have been identified as a novel class of microtubule-targeting agents, suggesting that the nitropyridine scaffold has potential in the development of new cancer therapies.[3]

These application notes provide a framework for utilizing this compound as a lead scaffold for the discovery and development of novel anticancer agents. The protocols outlined below describe a general workflow for synthesizing derivatives and evaluating their anticancer efficacy.

Application Notes

1. Rationale for Use as an Anticancer Scaffold

-

Nitropyridine Moiety: The nitropyridine group is a key pharmacophore. The nitro group can be reduced in the hypoxic environment of solid tumors, potentially leading to the generation of cytotoxic reactive nitrogen species. Additionally, as seen with 3-nitropyridine analogues, this moiety can be integral to binding with therapeutic targets like tubulin.[3]

-

Ester Functionality: The ethyl acetate group provides a reactive handle for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, or other functional groups to explore structure-activity relationships (SAR).

-

Bioisosterism: The nitropyridine core can be subjected to bioisosteric modifications to improve potency, selectivity, and pharmacokinetic properties.[4][5] For example, the nitro group could be replaced with other electron-withdrawing groups, or the pyridine nitrogen could be repositioned to alter the molecule's electronic and steric properties.

2. Potential Therapeutic Strategies

-

Microtubule Targeting: Based on the activity of related nitropyridines, derivatives of this compound could be designed to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

-

Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors.[1] Modifications of the core structure could lead to compounds that target specific kinases involved in cancer cell signaling pathways.

-

Hypoxia-Activated Prodrugs: The nitro group can be selectively reduced in the low-oxygen environment characteristic of many solid tumors. This could be exploited to design prodrugs that release a cytotoxic agent specifically at the tumor site, thereby reducing systemic toxicity.

Experimental Protocols

Protocol 1: Synthesis of Amide Derivatives

This protocol describes a general method for synthesizing a library of amide derivatives from this compound for initial screening.

-

Hydrolysis of the Ester:

-

Dissolve this compound in a mixture of ethanol and water.

-

Add an excess of a base, such as lithium hydroxide or sodium hydroxide.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

Filter, wash with water, and dry the solid to obtain 2-(5-nitropyridin-2-yl)acetic acid.

-

-

Amide Coupling:

-

Dissolve the 2-(5-nitropyridin-2-yl)acetic acid in a suitable aprotic solvent (e.g., DMF or DCM).

-

Add a coupling agent (e.g., HBTU, HATU, or EDC/HOBt).

-

Add a base (e.g., DIPEA or triethylamine).

-

Add the desired primary or secondary amine (1.1 equivalents).

-

Stir the reaction at room temperature until completion.

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Purify the crude product by column chromatography or recrystallization.

-

Protocol 2: In Vitro Cytotoxicity Screening

This protocol outlines the use of the MTT assay to determine the cytotoxic effects of newly synthesized compounds on cancer cell lines.

-

Cell Culture:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[6]

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

-

MTT Assay:

-

Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in dilute HCl).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Protocol 3: Cell Cycle Analysis

This protocol describes how to analyze the effect of a lead compound on the cell cycle using flow cytometry.

-

Cell Treatment:

-

Seed cells in 6-well plates and treat them with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

-

Cell Staining:

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Data Presentation

Quantitative data from the in vitro cytotoxicity screening should be summarized in a table for easy comparison.

| Compound ID | Modification | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |

| ENPA-00 | (Parent Compound) | > 100 | > 100 | > 100 |

| ENPA-Am1 | Benzylamide | 25.3 | 32.1 | 18.9 |

| ENPA-Am2 | 4-Fluorobenzylamide | 15.8 | 21.5 | 11.2 |

| ENPA-Am3 | 3,4-Dichlorobenzylamide | 8.2 | 10.4 | 5.6 |

| Doxorubicin | (Positive Control) | 0.8 | 1.2 | 0.5 |

This is a hypothetical data table for illustrative purposes.

Visualizations

Caption: Synthetic workflow for creating an amide library.

Caption: Tiered approach for anticancer drug screening.

Caption: Hypothesized mechanism of action via microtubule disruption.

References

- 1. chemijournal.com [chemijournal.com]

- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ctppc.org [ctppc.org]

- 5. What is the role of bioisosterism in drug design? [synapse.patsnap.com]

- 6. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for "Ethyl 2-(5-nitropyridin-2-YL)acetate" as a Scaffold for Antimicrobial Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the urgent development of novel antimicrobial agents. Heterocyclic compounds, particularly those containing a pyridine nucleus, are a well-established and promising area of research in medicinal chemistry. The pyridine ring is a key structural motif in numerous natural and synthetic bioactive molecules with a broad spectrum of pharmacological activities, including antimicrobial properties.

This document provides detailed application notes and protocols focused on the use of Ethyl 2-(5-nitropyridin-2-YL)acetate as a versatile scaffold for the synthesis of new antimicrobial agents. The presence of the nitro group, a strong electron-withdrawing moiety, and the reactive ethyl acetate side chain offer multiple points for chemical modification, enabling the generation of diverse compound libraries for antimicrobial screening. These modifications can be strategically designed to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic profiles.

While direct studies on the antimicrobial activity of derivatives of this compound are not extensively reported in publicly available literature, the principles of medicinal chemistry and the known bioactivities of related nitropyridine compounds suggest its significant potential as a starting material for novel antimicrobial drug discovery. This document, therefore, provides a foundational framework for researchers to explore this potential through systematic synthesis and screening efforts.

Chemical Synthesis Workflow

The synthetic utility of this compound lies in the reactivity of its ethyl acetate group and the potential for modification of the nitro group. The following diagram illustrates a generalized workflow for the synthesis of diverse derivatives.

Caption: Synthetic pathways for deriving antimicrobial candidates from this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-(5-nitropyridin-2-yl)acetamides

This protocol describes the direct amidation of the starting ester with a variety of amines to generate a library of amide derivatives.

Materials:

-

This compound

-

Various primary and secondary amines

-

Anhydrous solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))

-

Coupling agents (e.g., HATU, HOBt, EDCI)

-

Organic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate, Hexane)

Procedure:

-

Dissolve this compound (1 equivalent) and the desired amine (1.1 equivalents) in the chosen anhydrous solvent.

-

Add the coupling agents (e.g., HATU (1.2 equivalents), HOBt (1.2 equivalents)) and the organic base (2-3 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterize the final product by NMR and Mass Spectrometry.

Protocol 2: Synthesis of 2-(5-nitropyridin-2-yl)acetohydrazide

This protocol outlines the formation of the hydrazide derivative, a key intermediate for the synthesis of various heterocyclic compounds.

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

-

Diethyl ether

Procedure:

-

To a solution of this compound (1 equivalent) in ethanol, add hydrazine hydrate (5-10 equivalents).

-

Reflux the reaction mixture for 4-8 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold diethyl ether.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to induce precipitation.

-

Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.

-

The hydrazide is often used in the next step without further purification if of sufficient purity.

Protocol 3: Antimicrobial Susceptibility Testing - Broth Microdilution Method

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of pathogenic bacteria.[1]

Materials:

-

Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

-

Negative control (broth only)

-

Vehicle control (broth with the highest concentration of the solvent used to dissolve the compounds)

Procedure:

-

Prepare a stock solution of each synthesized compound (e.g., 1 mg/mL in DMSO).

-

Perform serial two-fold dilutions of the compounds in CAMHB in the 96-well plates to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).[1]

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add the standardized bacterial inoculum to each well containing the diluted compounds.

-

Include positive, negative, and vehicle controls on each plate.

-

Incubate the plates at 37°C for 18-24 hours.[1]

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye or by measuring the optical density at 600 nm.

Data Presentation

Quantitative data from antimicrobial screening should be summarized in a clear and structured table to facilitate comparison of the activity of different derivatives.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Derivatives

| Compound ID | R Group | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) | E. faecalis (ATCC 29212) MIC (µg/mL) |

| Parent | -COOEt | >256 | >256 | >256 | >256 |

| Derivative 1 | Amide A | 128 | 256 | >256 | 64 |

| Derivative 2 | Amide B | 64 | 128 | 256 | 32 |

| Derivative 3 | Hydrazide | 256 | >256 | >256 | 128 |

| Derivative 4 | Oxadiazole C | 32 | 64 | 128 | 16 |

| Positive Control | Ciprofloxacin | 0.5 | 0.25 | 1 | 1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual MIC values must be determined experimentally.

Mechanism of Action: Postulated Pathways

The antimicrobial activity of nitropyridine derivatives is often attributed to the reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic reactive nitrogen species. These species can damage cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death.

Caption: Postulated mechanism of action for nitropyridine-based antimicrobial agents.

Conclusion

This compound represents a promising and versatile starting point for the development of novel antimicrobial agents. The synthetic protocols and screening methodologies outlined in this document provide a solid foundation for researchers to systematically explore the chemical space around this scaffold. Through targeted derivatization and comprehensive biological evaluation, it is anticipated that potent antimicrobial candidates can be identified, contributing to the ongoing fight against infectious diseases. Further studies to elucidate the precise mechanism of action and to assess the cytotoxicity and in vivo efficacy of promising derivatives will be crucial next steps in the drug development pipeline.

References

Application Notes and Protocols: Synthesis of Pyridine-Based Herbicidal Compounds

Topic: Application of Ethyl 2-(5-nitropyridin-2-yl)acetate and Related Pyridine Derivatives in the Synthesis of Novel Herbicidal Compounds

Audience: Researchers, scientists, and drug development professionals in the agrochemical industry.

Introduction

Pyridine-based chemical structures are pivotal in the development of modern herbicides. Compounds derived from pyridine, such as those belonging to the aryloxyphenoxypropionate (APP) class, have shown significant efficacy in controlling weed growth. These herbicides often act by inhibiting crucial plant enzymes. One such key target is acetyl-coenzyme A carboxylase (ACCase), an enzyme essential for fatty acid synthesis in monocotyledonous plants. Inhibition of ACCase leads to the disruption of cell membrane formation, ultimately causing the death of the weed. This document provides detailed protocols for the synthesis of a potent pyridine-derived herbicidal compound, Ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate, as a representative example. While the direct starting material "this compound" is a closely related intermediate, this protocol focuses on a well-documented synthetic route to a highly active derivative, showcasing the potential of this chemical class.

Mechanism of Action: ACCase Inhibition

The herbicidal activity of the synthesized compounds, such as Ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate, is attributed to their function as Acetyl-CoA Carboxylase (ACCase) inhibitors.[1] ACCase catalyzes the first committed step in fatty acid biosynthesis. By blocking this enzyme in susceptible grass weeds, the herbicide prevents the formation of lipids necessary for building new membranes and for energy storage. This targeted action ensures that broadleaf crops, which possess a resistant form of ACCase, remain largely unaffected.

Caption: Mechanism of action for pyridine-based ACCase inhibiting herbicides.

Quantitative Data Summary

The following table summarizes the herbicidal activity of Ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate (designated as compound B5) against barnyard grass (Echinochloa crus-galli) and rape (Brassica napus). The data is compared with the commercial herbicide fluazifop-methyl.[1]